molecular formula C17H17NO6S B2593370 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid CAS No. 446269-66-5

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid

Cat. No. B2593370
CAS RN: 446269-66-5
M. Wt: 363.38
InChI Key: DXVDSSAASVVECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is a chemical compound that has been studied extensively in the field of scientific research. This compound has shown potential in various applications, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid in lab experiments is its potential as a therapeutic agent. It has also been shown to have various biochemical and physiological effects, making it a useful tool in the study of diseases such as cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of its mechanism of action and the identification of new targets for its activity. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid involves the reaction of 2-mercaptobenzoic acid with 1-(3,4-Dimethoxyphenyl)-2-nitroethane in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid has been studied extensively in the field of scientific research. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. It has also been used in the synthesis of other compounds, including benzimidazole derivatives and benzothiazole derivatives.

properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-13-8-7-11(9-14(13)24-2)16(10-18(21)22)25-15-6-4-3-5-12(15)17(19)20/h3-9,16H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDSSAASVVECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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